methyl 2,3-diamino-4-fluorobenzoate
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Overview
Description
Methyl 2,3-diamino-4-fluorobenzoate is a fascinating chemical compound with a unique molecular structure. It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for advanced technologies
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 2,3-diamino-4-fluorobenzoate involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis due to its mild and functional group-tolerant conditions . The process typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes, which offer advantages such as improved reaction control, scalability, and safety . These methods can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-4-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2,3-diamino-4-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials for advanced technologies.
Biology: The compound’s unique properties make it valuable in the study of biological systems and the development of new biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and the alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-diamino-6-fluorobenzoate: This compound has a similar structure but differs in the position of the fluorine atom.
Methyl 2-fluorobenzoate: This compound lacks the amino groups present in methyl 2,3-diamino-4-fluorobenzoate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and advanced materials.
Properties
CAS No. |
1936223-97-0 |
---|---|
Molecular Formula |
C8H9FN2O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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